molecular formula C14H9F3O3 B6378867 2-Formyl-6-(3-trifluoromethoxyphenyl)phenol CAS No. 1258636-35-9

2-Formyl-6-(3-trifluoromethoxyphenyl)phenol

Cat. No.: B6378867
CAS No.: 1258636-35-9
M. Wt: 282.21 g/mol
InChI Key: NREDIFVKTBFHFJ-UHFFFAOYSA-N
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Description

2-Formyl-6-(3-trifluoromethoxyphenyl)phenol: is an organic compound with the molecular formula C14H9F3O3 and a molecular weight of 282.21 g/mol . This compound is characterized by the presence of a formyl group and a trifluoromethoxyphenyl group attached to a phenol ring. It is primarily used in research and development, particularly in the field of pharmaceuticals and chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Formyl-6-(3-trifluoromethoxyphenyl)phenol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-trifluoromethoxybenzene and salicylaldehyde.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst and specific solvents to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and implementing efficient purification processes to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 2-Formyl-6-(3-trifluoromethoxyphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to form a carboxylic acid.

    Reduction: The formyl group can be reduced to form a hydroxyl group.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed:

    Oxidation: Formation of 2-carboxy-6-(3-trifluoromethoxyphenyl)phenol.

    Reduction: Formation of 2-hydroxymethyl-6-(3-trifluoromethoxyphenyl)phenol.

    Substitution: Formation of various substituted phenol derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: 2-Formyl-6-(3-trifluoromethoxyphenyl)phenol is used as a building block in organic synthesis, particularly in the development of novel compounds with potential pharmaceutical applications.

Biology: In biological research, this compound is used to study the interactions of phenolic compounds with biological systems, including enzyme inhibition and receptor binding studies.

Industry: In the chemical industry, this compound is used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Formyl-6-(3-trifluoromethoxyphenyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group and phenol moiety can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The trifluoromethoxy group enhances the compound’s lipophilicity, potentially affecting its bioavailability and distribution within biological systems.

Comparison with Similar Compounds

Comparison: 2-Formyl-6-(3-trifluoromethoxyphenyl)phenol is unique due to the specific positioning of the trifluoromethoxy group on the phenyl ring. This positioning can influence the compound’s reactivity and interactions compared to its isomers. The presence of the formyl group at the 2-position also differentiates it from other similar compounds, potentially affecting its chemical and biological properties.

Properties

IUPAC Name

2-hydroxy-3-[3-(trifluoromethoxy)phenyl]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O3/c15-14(16,17)20-11-5-1-3-9(7-11)12-6-2-4-10(8-18)13(12)19/h1-8,19H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NREDIFVKTBFHFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=CC=CC(=C2O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40685335
Record name 2-Hydroxy-3'-(trifluoromethoxy)[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40685335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258636-35-9
Record name 2-Hydroxy-3'-(trifluoromethoxy)[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40685335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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